3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
The compound identified as “3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one” is a chemical substance with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for 3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one are not explicitly documented in the available sources. synthetic routes typically involve a series of chemical reactions under controlled conditions to achieve the desired compound. These reactions may include steps such as condensation, reduction, or substitution, depending on the chemical structure of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one may undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It may be reduced using reducing agents to form reduced products.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one may have various scientific research applications, including:
Chemistry: It may be used as a reagent or intermediate in organic synthesis.
Medicine: It may be investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: The compound may be used in the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one would involve its interaction with molecular targets and pathways within biological systems. This may include binding to specific proteins or enzymes, altering their activity, and affecting cellular processes. The exact mechanism would depend on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one may include other chemical substances with related structures or functional groups. These compounds may share similar properties and applications but may differ in specific details such as potency, selectivity, or stability.
Uniqueness
The uniqueness of this compound would be highlighted by its specific chemical structure, which may confer distinct properties and advantages over similar compounds. This could include improved efficacy, reduced side effects, or enhanced stability under certain conditions.
Properties
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-22-13-7-6-12(10-14(13)23-5-2)8-9-17-16-18-15(21)11(3)19-20-16/h6-7,10H,4-5,8-9H2,1-3H3,(H2,17,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMXYHAQUYIYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC(=O)C(=NN2)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC(=O)C(=NN2)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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